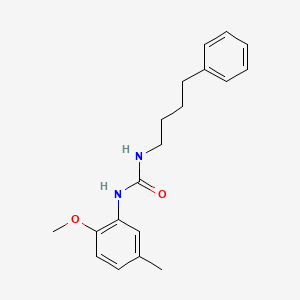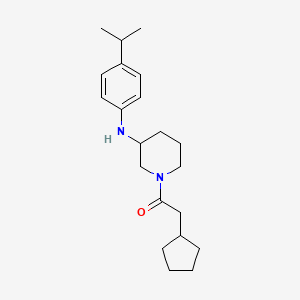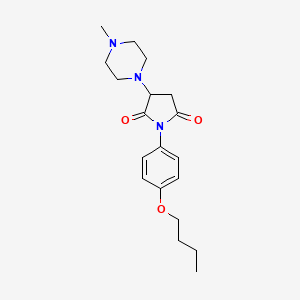![molecular formula C22H28N2O2S B5144332 N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5144332.png)
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide, also known as MRT67307, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and its mechanism of action has been well characterized.
作用机制
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide inhibits the activity of CK1δ by binding to the ATP-binding site of the kinase. This leads to the inhibition of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is known to be dysregulated in many types of cancer. N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has also been shown to induce the phosphorylation of p53, a tumor suppressor protein, leading to the activation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to have a selective inhibitory effect on CK1δ, with minimal effects on other kinases. It has been found to induce apoptosis in cancer cells without affecting normal cells. N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, suggesting that it may have potential use in combination therapy.
实验室实验的优点和局限性
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results. However, there are also some limitations to its use in lab experiments. N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, the synthesis of N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is a multistep process that requires specialized equipment and expertise.
未来方向
There are several future directions for the study of N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide. One area of research is the development of more potent and selective CK1δ inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide. Additionally, the combination of N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the use of N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide in combination with imaging techniques, such as PET imaging, may allow for the non-invasive monitoring of tumor response to treatment.
合成方法
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in several scientific publications. One of the most commonly used methods involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 2-[(3-methylbenzyl)thio]ethylamine in the presence of a catalyst. The resulting intermediate product is then further reacted with benzoyl chloride to obtain the final product, N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide.
科学研究应用
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of the protein kinase CK1δ, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. Additionally, N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy.
属性
IUPAC Name |
N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-18-3-2-4-20(15-18)17-27-14-9-23-22(25)21-7-5-19(6-8-21)16-24-10-12-26-13-11-24/h2-8,15H,9-14,16-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGYFUFCSQKILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-methoxybenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144279.png)

![1-[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5144291.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B5144299.png)
![methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5144301.png)
![2-(4-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5144309.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B5144316.png)
![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5144323.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5144328.png)


![N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5144348.png)